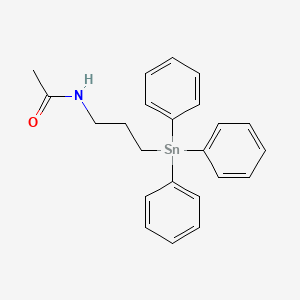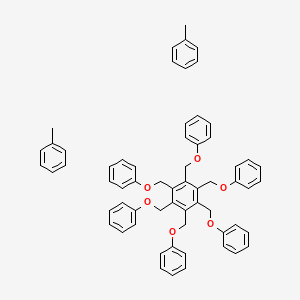
1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene;toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with six phenoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene can be synthesized through the reaction of phenol with methanol at elevated temperatures over a suitable solid catalyst such as alumina . The process involves the formation of methylene units through the dehydration of methanol molecules, followed by complete Friedel–Crafts methylation of the resulting benzene ring with chloromethane generated in situ .
Industrial Production Methods: Industrial production methods for 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene are not well-documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions and catalysts are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy radicals.
Reduction: Reduction reactions can lead to the formation of phenoxymethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxymethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxy radicals, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its aromatic structure.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene involves its interaction with molecular targets through aromatic interactions and hydrogen bonding. The phenoxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved include electrophilic aromatic substitution and radical formation .
Vergleich Mit ähnlichen Verbindungen
Hexamethylbenzene: Similar in structure but with methyl groups instead of phenoxymethyl groups.
Hexakis(4-carboxyphenyl)benzene: Contains carboxyphenyl groups instead of phenoxymethyl groups.
Uniqueness: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it valuable for specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
61040-47-9 |
|---|---|
Molekularformel |
C62H58O6 |
Molekulargewicht |
899.1 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis(phenoxymethyl)benzene;toluene |
InChI |
InChI=1S/C48H42O6.2C7H8/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39;2*1-7-5-3-2-4-6-7/h1-30H,31-36H2;2*2-6H,1H3 |
InChI-Schlüssel |
SHBSOURKAFUECL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1.CC1=CC=CC=C1.C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=CC=C3)COC4=CC=CC=C4)COC5=CC=CC=C5)COC6=CC=CC=C6)COC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


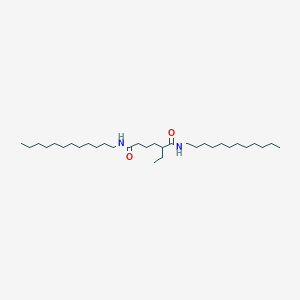
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

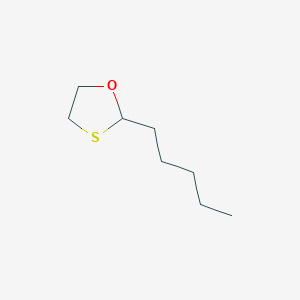

![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
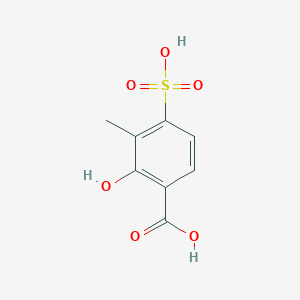
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

